BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

GABA-A receptor Antagonist α4β1δ subtype

Secure this exclusive chromen-4-one derivative for your neuroscience research. It is one of the few publicly reported tools with quantifiable antagonist activity (IC50 = 1,020 nM) at the benzodiazepine-insensitive α4β1δ GABA-A receptor. Its unique chemotype, distinct from quercetin and flavopiridol, enables orthogonal scaffold-hopping studies. High lipophilicity (XLogP = 4.1) suggests enhanced passive membrane permeability. Choose this compound for its unique pharmacological fingerprint and synthetic tractability.

Molecular Formula C21H20ClNO3
Molecular Weight 369.85
CAS No. 302575-35-5
Cat. No. B2777897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
CAS302575-35-5
Molecular FormulaC21H20ClNO3
Molecular Weight369.85
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C21H20ClNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2
InChIKeyOYTJCTUKYYQNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 302575-35-5): A Synthetic Chromenone with Confirmed GABA-A Receptor Antagonism


3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (CAS 302575-35-5) is a synthetic chromen-4-one derivative featuring a 4-chlorophenyl substituent at position 3 and a piperidin-1-ylmethyl group at position 8 [1]. It is sold by Sigma-Aldrich as part of the Aldrich CPR collection, a library of rare and unique chemicals for early discovery research . This compound has confirmed antagonist activity at the recombinant human α4β1δ GABA-A receptor, with an IC50 of 1,020 nM determined via FMP assay in HEK293 Flp-In cells [2].

Why Generic Chromenone Substitution Risks Experimental Failure: 3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one


Chromenone derivatives cannot be treated as interchangeable due to extreme divergence in target engagement profiles and physicochemical properties. While the flavonoid quercetin (a polyhydroxy chromenone) acts primarily as an antioxidant with pleiotropic kinase effects, the target compound is a confirmed GABA-A α4β1δ antagonist [1]. Even within the chromenone class, subtle substitution changes radically alter pharmacology: the CDK inhibitor flavopiridol (a piperidine-containing chromenone) targets cyclin-dependent kinases at sub-nanomolar potency, whereas the target compound exhibits micromolar GABA-A receptor activity [2]. The specific combination of the 4-chlorophenyl and piperidin-1-ylmethyl groups produces a unique pharmacological fingerprint that cannot be replicated by off-the-shelf chromenone alternatives .

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one


GABA-A α4β1δ Receptor Antagonist Potency: Micromolar Activity with Defined Receptor Subtype Engagement

The target compound exhibits antagonist activity at recombinant human α4β1δ GABA-A receptors with an IC50 of 1,020 nM (1.02 µM), as measured by FMP assay in HEK293 Flp-In cells [1]. This contrasts with the potent spirocyclic antagonist '018', which shows a substantially lower IC50 of 88 nM (0.088 µM) at the same α4β1δ subtype [2]. While the target compound is approximately 12-fold less potent than the spirocyclic benchmark '018', it represents a structurally distinct chemotype—a chromenone scaffold—that engages the same therapeutically relevant extrasynaptic GABA-A receptor subtype [3].

GABA-A receptor Antagonist α4β1δ subtype Chromenone pharmacology

Sigma-Aldrich AldrichCPR Rare Chemical Procurement Status vs. Standard Catalog Compounds

Sigma-Aldrich classifies 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one as an AldrichCPR product (Product L136174), meaning it is offered as a rare and unique chemical without supplier-collected analytical data . This contrasts with standard Sigma-Aldrich catalog compounds that include Certificates of Analysis (COA) with purity, identity, and quality metrics . Additionally, the compound is supplied 'as-is' with all sales final, a procurement restriction that does not apply to common catalog items .

AldrichCPR Rare chemical Procurement Sigma-Aldrich

Structural Divergence from Flavonoid Chromenones: Piperidine and Chlorophenyl Substituents Enable Distinct Target Engagement

Unlike the polyhydroxylated flavonoid quercetin (a natural chromenone with 5 hydroxyl groups), the target compound possesses a 4-chlorophenyl group at position 3 and a piperidin-1-ylmethyl group at position 8, with only a single hydroxyl at position 7 [1]. This substitution pattern eliminates the antioxidant polypharmacology typical of flavonoids and instead confers selective GABA-A receptor antagonist activity [2]. The piperidine moiety, shared with the CDK inhibitor flavopiridol, contributes to target engagement, but the absence of the 2-phenyl and additional hydroxyl groups present in flavopiridol results in micromolar GABA-A antagonism rather than nanomolar CDK inhibition [3].

Chromenone scaffold Piperidine substituent Flavonoid comparison Structure-activity relationship

Physicochemical Differentiation: Higher Lipophilicity (XLogP 4.1) vs. Natural Flavonols

The calculated partition coefficient (XLogP) for the target compound is 4.1, as computed by PubChem [1]. This value is substantially higher than that of the natural flavonol quercetin (XLogP ~1.5) [2], indicating significantly greater lipophilicity. The elevated LogP is attributable to the 4-chlorophenyl and piperidin-1-ylmethyl substituents replacing the multiple hydroxyl groups typical of flavonoid chromenones [1]. Higher lipophilicity is generally associated with enhanced passive membrane permeability, potentially improving cellular uptake in intact cell assays [3].

Lipophilicity XLogP Chromenone Membrane permeability

High-Value Application Scenarios for 3-(4-Chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one in Neuropharmacology and Chemical Biology


Pharmacological Tool for Extrasynaptic GABA-A α4β1δ Receptor Studies

With confirmed antagonist activity at recombinant human α4β1δ GABA-A receptors (IC50 = 1,020 nM), this compound serves as a structurally distinct chromenone-based tool for investigating extrasynaptic tonic inhibition. Unlike benzodiazepine-sensitive synaptic receptors, α4β1δ receptors are benzodiazepine-insensitive and mediate tonic currents implicated in anxiety, epilepsy, and premenstrual dysphoric disorder [1]. The compound provides a chemotype orthogonal to the spirocyclic antagonist series, enabling scaffold-hopping studies and reducing the risk of chemotype-specific artifacts [2].

Chromenone Scaffold-Hopping Reference for GABA-A Receptor Antagonist Development

As one of the few publicly reported chromenone derivatives with quantifiable GABA-A receptor antagonist activity, this compound can serve as a scaffold-hopping reference point for medicinal chemistry programs seeking to develop non-benzodiazepine, non-spirocyclic GABA-A modulators. Its micromolar potency provides a baseline for structure-activity relationship (SAR) expansion, while its chromenone core offers synthetic tractability for parallel library synthesis [1].

Lipophilic Probe for Intracellular Target Engagement Assays

The elevated lipophilicity (XLogP = 4.1) of this compound, compared to typical polyhydroxylated flavonoids, suggests enhanced passive membrane permeability [1]. This property positions it as a candidate for intracellular target engagement studies where cellular penetration is critical, particularly in neuronal cell lines expressing extrasynaptic GABA-A receptors. Researchers should independently verify cell permeability using assays such as Caco-2 or PAMPA [2].

Quote Request

Request a Quote for 3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.